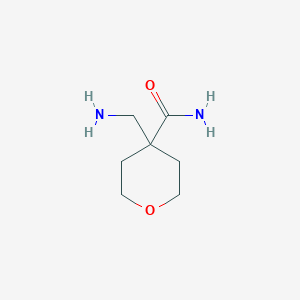
4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves metal-free C–C/C–O bond formation or catalyzed reactions under eco-friendly conditions. For example, the synthesis of 2-amino-5-oxo-4-aryl-4H,5H-pyran[3,2-c]chromene-3-carboxamide demonstrates efficient and eco-friendly procedures through a one-pot three-component condensation, highlighting the versatility and efficiency of synthesizing pyran derivatives (Jadhav et al., 2018).
Molecular Structure Analysis
Molecular and crystal structure analyses often involve spectroscopic data, crystallography, and computational methods. For instance, the crystal structure of (2S,4aR,8aR)-6-oxo-2,4a,6,8a-tetrahydropyrano[3,2-b]pyran-2-carboxamide, a potentially effective antibacterial agent, was determined using X-ray diffraction, showcasing the detailed molecular arrangement and interactions within the crystal (Greene et al., 2020).
Chemical Reactions and Properties
The reactivity of pyran derivatives towards different chemical reactions is notable. For example, the development of a new variant of the Migita reaction for carbon−sulfur bond formation utilized in the synthesis of tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide demonstrates the compound's versatile chemical reactivity and the application of palladium-catalyzed reactions (Norris & Leeman, 2008).
Physical Properties Analysis
The physical properties of 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide and related compounds, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various conditions. These properties are often determined using methods such as NMR, FT-IR spectroscopy, and X-ray diffraction, providing insights into the compound's physical characteristics and potential applications.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo transformations, are essential aspects of research. Studies on compounds like 4,5-dihydro-3-methyl-5-(4-methylphenyl)-1H-pyrazole-1-carboxamide provide valuable information on the chemical behavior and potential utility of pyran derivatives in synthesizing novel compounds (Kettmann & Svetlik, 2003).
Scientific Research Applications
-
Scientific Field: Medicinal Chemistry
- Application : 4-Aminomethyltetrahydropyran is used in the development of drugs. It has been used in the core modification in the discovery of CC214-2, an orally available, selective inhibitor of mTOR kinase .
- Results or Outcomes : The compound has been successfully used in the development of CC214-2, a selective inhibitor of mTOR kinase . The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source.
-
Scientific Field: Organic Synthesis
- Application : 4-Aminomethyltetrahydropyran is also used as a reagent in the development of pyrazoloquinolines as PDE10A inhibitor for the treatment of schizophrenia .
- Results or Outcomes : The compound has been successfully used in the development of pyrazoloquinolines as PDE10A inhibitors . The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source.
- Scientific Field: Organic Chemistry
- Application : This compound is used as a reagent in organic synthesis . It’s often used to build amide bonds or connect this molecular skeleton to bioactive molecular structures .
- Results or Outcomes : The compound has been successfully used in various organic synthesis reactions . The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source.
- Scientific Field: Heterocyclic Chemistry
- Application : This compound is used in the synthesis of pyran derivatives via multicomponent reaction (MCR) approach . Pyran derivatives have a broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .
- Results or Outcomes : The compound has been successfully used in the synthesis of pyran derivatives . The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source.
properties
IUPAC Name |
4-(aminomethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-5-7(6(9)10)1-3-11-4-2-7/h1-5,8H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPGVMATNNHWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

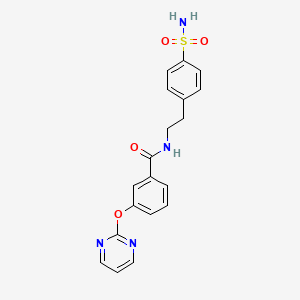
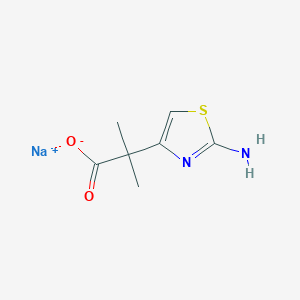
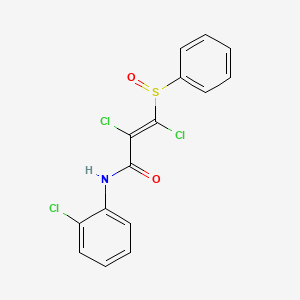
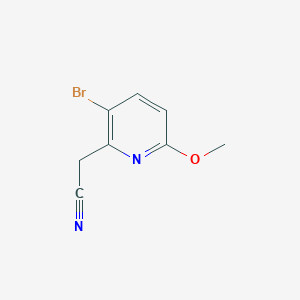
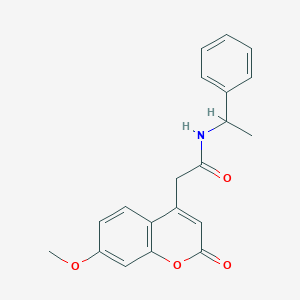
![2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2493876.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide](/img/structure/B2493877.png)
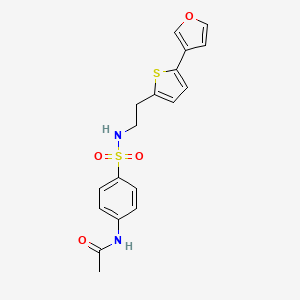
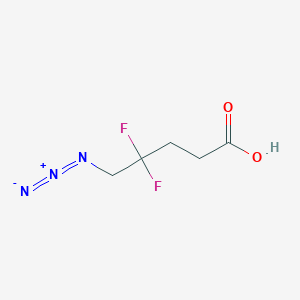
![(3S,4R)-4-[(propan-2-yl)amino]oxolan-3-ol](/img/structure/B2493882.png)

![3-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2493886.png)
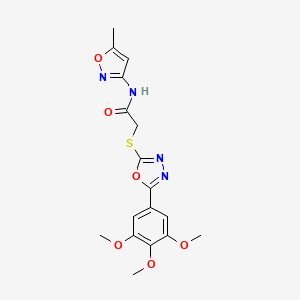
![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2493889.png)